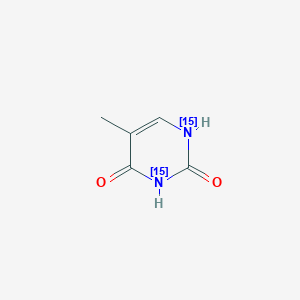
Thymine-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymine-15N2 is a stable isotope-labeled compound where the nitrogen atoms in the thymine molecule are replaced with the nitrogen-15 isotope. Thymine is one of the four nucleobases in the nucleic acid of DNA, playing a crucial role in the genetic code. The labeling with nitrogen-15 makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymine-15N2 involves the incorporation of nitrogen-15 into the thymine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the synthesis process. One common method involves the use of labeled ammonia or ammonium salts in the reaction with appropriate thymine precursors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include the use of specialized reactors and purification techniques to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thymine-15N2 undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol.
Reduction: Reduction reactions can convert thymine to dihydrothymine.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include thymine glycol from oxidation, dihydrothymine from reduction, and various substituted thymine derivatives from substitution reactions .
Scientific Research Applications
Thymine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying chemical reaction mechanisms and pathways.
Biology: Employed in DNA labeling studies to understand DNA replication, repair, and transcription processes.
Medicine: Utilized in cancer research, particularly in studying the effects of chemotherapeutic agents like 5-fluorouracil on DNA.
Industry: Applied in the development of new diagnostic tools and techniques for detecting and analyzing nucleic acids
Mechanism of Action
The mechanism of action of Thymine-15N2 involves its incorporation into DNA, where it can be used to trace and study various biochemical processes. In cancer research, for example, this compound can be used to monitor the effects of chemotherapeutic agents on DNA synthesis and repair. The labeled nitrogen atoms allow for precise tracking using techniques like mass spectrometry and nuclear magnetic resonance .
Comparison with Similar Compounds
Similar Compounds
Thymine-13C: Another stable isotope-labeled thymine, where carbon-13 is used instead of nitrogen-15.
Uracil-15N2: A similar compound where nitrogen-15 is incorporated into uracil, another nucleobase in RNA.
Cytosine-15N2: Nitrogen-15 labeled cytosine, another nucleobase in DNA and RNA
Uniqueness
Thymine-15N2 is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in certain types of research. For example, nitrogen-15 labeling is particularly useful in nuclear magnetic resonance studies, where it offers better resolution and sensitivity compared to other isotopes .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
5-methyl-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i6+1,7+1 |
InChI Key |
RWQNBRDOKXIBIV-AKZCFXPHSA-N |
Isomeric SMILES |
CC1=C[15NH]C(=O)[15NH]C1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















